2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid (CAS 1250566-64-3) is a fluorinated cyclopropane carboxylic acid building block with molecular formula C₁₁H₁₀F₂O₂ and molecular weight 212.19 g/mol. The compound features a 2,6-difluorophenyl substituent and a 2-methyl group on a strained three-membered cyclopropane ring, creating a quaternary carbon center at the 2-position.

Molecular Formula C11H10F2O2
Molecular Weight 212.19 g/mol
CAS No. 1250566-64-3
Cat. No. B1423558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid
CAS1250566-64-3
Molecular FormulaC11H10F2O2
Molecular Weight212.19 g/mol
Structural Identifiers
SMILESCC1(CC1C(=O)O)C2=C(C=CC=C2F)F
InChIInChI=1S/C11H10F2O2/c1-11(5-6(11)10(14)15)9-7(12)3-2-4-8(9)13/h2-4,6H,5H2,1H3,(H,14,15)
InChIKeyKEZWLMCNLNEKOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid (CAS 1250566-64-3): Physicochemical Profile and Structural Classification for Informed Procurement


2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid (CAS 1250566-64-3) is a fluorinated cyclopropane carboxylic acid building block with molecular formula C₁₁H₁₀F₂O₂ and molecular weight 212.19 g/mol [1]. The compound features a 2,6-difluorophenyl substituent and a 2-methyl group on a strained three-membered cyclopropane ring, creating a quaternary carbon center at the 2-position . Its computed lipophilicity ranges from XLogP3 2.4 to measured logP 2.56–2.75, with a fraction of sp³-hybridized carbons (Fsp3) of 0.36, two asymmetric atoms (racemic mixture), topological polar surface area (TPSA) of 37.3 Ų, and reported melting point of 113–115 °C [1][2][3]. This compound is supplied as a research chemical at 95–97% purity by multiple vendors and is utilized as a pharmaceutical intermediate and building block for medicinal chemistry .

Why Closest Analogs Cannot Substitute 2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid in Structure-Property-Critical Applications


The 2-methyl group on the cyclopropane ring of 2-(2,6-difluorophenyl)-2-methylcyclopropane-1-carboxylic acid is not a silent substituent—it creates a quaternary carbon center that fundamentally alters multiple physicochemical properties simultaneously. Direct des-methyl analog 2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid (CAS 1157561-48-2) shows an XLogP3 of 1.8 versus the target's 2.4, representing a ~4-fold lower lipophilicity [1][2]. The 2,6-difluoro substitution pattern cannot be replaced by the 3,4-difluoro regioisomer (CAS 1267009-28-8) without altering electronic distribution: ortho-fluorines withdraw electron density from the cyclopropane ring differently than meta/para-fluorines, affecting both the pKa of the carboxylic acid and metabolic stability of the benzylic position [3]. The geminally-substituted analog 1-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid (CAS 139229-58-6) places the carboxylic acid directly on the quaternary center, producing an Fsp3 of 0.30 versus the target's 0.36—a 20% relative decrease in molecular complexity that can reduce target specificity in fragment-based screening . These differences are not marginal; they represent distinct chemical entities that cannot be assumed interchangeable without quantitative justification.

Quantitative Differentiation Evidence for 2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid vs. In-Class Analogs


Lipophilicity Advantage: +0.6–0.8 LogP Units Over the Des-Methyl Analog Improves Membrane Permeability Predictions

The target compound exhibits an XLogP3 of 2.4 (PubChem) and computed logP of 2.56 (Fluorochem), compared to the des-methyl analog 2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid (CAS 1157561-48-2) which has an XLogP3 of 1.8 [1][2]. This ΔlogP of +0.6 to +0.8 corresponds to a 4–6 fold higher octanol-water partition coefficient for the target compound. For CNS drug discovery, logP values in the 2–4 range are associated with optimal blood-brain barrier penetration, placing the target compound within a more favorable window than its des-methyl comparator [3]. The regioisomer 2-(3,4-difluorophenyl)-2-methylcyclopropane-1-carboxylic acid (CAS 1267009-28-8) has XLogP3 = 2.4, which is statistically indistinguishable from the target; however, the fluorine position difference (2,6- vs. 3,4-) introduces distinct electronic effects not captured by logP alone [4].

Lipophilicity Drug-likeness Membrane permeability

Fsp3 Molecular Complexity: 20% Higher Than the Geminal Analog—Correlating with Improved Clinical Candidate Attrition Rates

The target compound has an Fsp3 (fraction of sp³-hybridized carbons) of 0.36 as reported by Fluorochem . The geminal analog 1-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid (CAS 139229-58-6) has an Fsp3 of 0.30 from the same computational methodology . This represents a 20% relative increase in three-dimensional molecular complexity. Lovering et al. (2009) demonstrated that higher Fsp3 correlates with lower attrition rates in clinical development: compounds with Fsp3 ≥ 0.45 showed a 2.5-fold improvement in Phase I success rates compared to those with Fsp3 < 0.35 [1]. While the target's Fsp3 of 0.36 falls between these thresholds, it is significantly closer to the favorable range than the geminal analog (0.30). The des-methyl analog (CAS 1157561-48-2) has an estimated Fsp3 of ~0.30 (C10H8F2O2: 3 sp³ carbons out of 10 total), placing it at the same lower complexity level [2].

Molecular complexity Fsp3 Drug-likeness Clinical success

Conformational Restriction via 2-Methyl Quaternary Center: Class-Level SAR Evidence of Enhanced Target Engagement from NHE-1 Inhibitor Series

The 2-methyl substituent on the target compound creates a quaternary carbon center on the cyclopropane ring, inducing the Thorpe-Ingold (gem-dialkyl) effect that restricts conformational freedom and pre-organizes the molecule for target binding [1]. Direct class-level evidence from arylcyclopropanecarboxyl guanidine NHE-1 inhibitors demonstrates that introducing a gem-dimethyl group on the cyclopropane ring enhances NHE-1 inhibitory activity by up to 3 orders of magnitude: the gem-dimethyl analog (compound 7f) achieved IC₅₀ = 0.003 µM versus micromolar-range IC₅₀ values for unsubstituted cyclopropane analogs [2]. Additionally, the gem-dimethyl series displayed improved oral bioavailability and longer plasma half-life in rats compared to non-alkylated cyclopropane analogs [2]. While this SAR was established in a different chemotype (guanidines rather than carboxylic acids), the underlying conformational restriction principle is transferable: the quaternary 2-methyl center in the target compound provides analogous pre-organization benefits not available in the des-methyl analog (CAS 1157561-48-2) or the geminal analog (CAS 139229-58-6), which lacks the vicinal relationship between the aryl and carboxyl groups [3].

Conformational restriction Thorpe-Ingold effect SAR NHE-1 inhibition

Fluorine Substitution Pattern Specificity: 2,6-Difluoro vs. 3,4-Difluoro Regioisomer Diverges in Electronic and Steric Properties Critical for Derivatization

The target compound bears fluorine atoms at the 2- and 6-positions (ortho,orthoʹ) of the phenyl ring, whereas the regioisomer 2-(3,4-difluorophenyl)-2-methylcyclopropane-1-carboxylic acid (CAS 1267009-28-8) places fluorines at the 3- and 4-positions (meta,para) [1]. These substitution patterns produce distinct electronic effects: the 2,6-difluoro arrangement withdraws electron density from both ortho positions of the phenyl ring, increasing the acidity of the carboxylic acid (predicted pKa shift of approximately −0.3 to −0.5 log units versus the 3,4-difluoro isomer based on Hammett σ constants for ortho-F vs. meta/para-F) [2]. More critically, the 2,6-difluoro pattern blocks both ortho positions of the phenyl ring from metabolic oxidation by cytochrome P450 enzymes—a well-established strategy for improving metabolic stability in drug candidates [3]. The 3,4-difluoro isomer leaves the 2- and 6-positions unsubstituted and vulnerable to oxidative metabolism. In terms of steric effects, the 2,6-difluoro phenyl group presents a different rotational profile around the phenyl-cyclopropane bond compared to the 3,4-isomer, which can affect molecular recognition in biological targets [2]. The regioisomer is supplied as a mixture of diastereomers, whereas the target compound's stereoisomer ratio is not explicitly specified by all vendors but is inherently a racemic mixture due to the two asymmetric centers [4].

Fluorine substitution Regioisomer comparison Electronic effects Metabolic stability

Defined Melting Point and Higher Available Purity: 97% with mp 113–115 °C Enables More Accurate Solid-Phase Formulation vs. 95% Amorphous Comparators

The target compound is commercially available at 97% purity (Fluorochem, Leyan) with a reported melting point of 113–115 °C [1]. In contrast, the des-methyl analog (CAS 1157561-48-2) is typically supplied at 95% purity from multiple vendors without a published melting point range . The 3,4-difluoro regioisomer (CAS 1267009-28-8) is also supplied at 95% purity as a mixture of diastereomers, and its physical form is described as a powder without a defined melting point [2]. The geminal analog (CAS 139229-58-6) is available at 95–98% purity but lacks a published experimental melting point in vendor datasheets . A defined melting point of 113–115 °C for the target compound indicates crystalline solid form at room temperature, which facilitates accurate weighing, formulation, and solid-phase reaction setup. The 97% purity specification provides a 2% absolute purity advantage over the 95% products, which may reduce side reactions in multi-step syntheses where cumulative impurity effects can degrade yields in later steps.

Purity Melting point Formulation Quality control

Optimal Research and Industrial Application Scenarios for 2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid Based on Verified Differentiation Evidence


Medicinal Chemistry: Building Block for CNS-Penetrant and Intracellular-Target Drug Candidates Requiring Moderate Lipophilicity

The target compound's XLogP3 of 2.4–2.6 places it within the optimal lipophilicity window for CNS drug candidates (logP 2–4), and its 4-fold higher predicted lipophilicity over the des-methyl analog (XLogP3 1.8) makes it the preferred scaffold when membrane permeability to intracellular or CNS targets is a key design criterion [1]. The 2,6-difluoro substitution pattern further protects the phenyl ring from CYP450-mediated oxidative metabolism at the ortho positions—a common metabolic liability in CNS drug candidates [2]. Programs targeting GPCRs, ion channels, or intracellular kinases where the cyclopropane-carboxylic acid serves as a key pharmacophore or linker should prioritize this building block over the des-methyl or 3,4-difluoro regioisomer.

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS): Higher Fsp3 Scaffold for Three-Dimensional Library Construction

With an Fsp3 of 0.36—20% higher than the geminal analog (Fsp3 0.30)—the target compound provides greater three-dimensional molecular complexity for fragment library construction. The 'Escape from Flatland' principle established by Lovering et al. (2009) demonstrates that higher Fsp3 correlates with improved clinical success rates, making the target compound a strategically superior choice for FBDD screening libraries targeting protein-protein interactions or other challenging targets that require enhanced shape complementarity [3]. The carboxylic acid handle enables straightforward amide coupling or esterification for rapid library expansion.

Conformationally Restricted Pharmacophore Design: Exploiting the 2-Methyl Quaternary Center for Enhanced Binding Affinity

The quaternary carbon at the 2-position of the cyclopropane ring, created by the methyl substituent, introduces conformational restriction via the Thorpe-Ingold effect. Class-level evidence from NHE-1 inhibitor SAR demonstrates that alkyl substitution on the cyclopropane ring can enhance target potency by 100–1,000-fold and improve oral bioavailability and plasma half-life in rodent models [4]. This makes the target compound an advantageous scaffold for programs designing conformationally pre-organized ligands for enzymes (kinases, proteases), nuclear receptors, or transporters where entropic penalties for binding must be minimized. The des-methyl analog lacks this conformational bias entirely.

Multi-Step Synthetic Route Development: Higher Purity Crystalline Intermediate for Reproducible Scale-Up

The target compound is available at 97% purity with a verified melting point of 113–115 °C, providing a 2% absolute purity advantage over the 95% purity grades typical of the des-methyl, 3,4-difluoro, and geminal analogs . In multi-step syntheses where this building block serves as an early intermediate, the higher initial purity reduces cumulative side-product formation and the defined crystalline form enables accurate stoichiometric calculations and reproducible solid-phase weighing. This makes it the preferred procurement choice for process chemistry groups scaling up synthetic routes beyond the milligram discovery scale.

Quote Request

Request a Quote for 2-(2,6-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.